molecular formula C28H25FN2O6S B11634341 ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11634341
M. Wt: 536.6 g/mol
InChI Key: QCHJFZNVADXPSM-XTQSDGFTSA-N
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Description

ETHYL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including a thiazole ring, a pyrrole ring, and a fluorophenyl group

Preparation Methods

The synthesis of ETHYL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The various functional groups are then coupled together using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

    Final Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

ETHYL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and functional groups, this compound may exhibit biological activity and could be a lead compound for drug development.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

    Industrial Chemistry: The compound’s unique properties may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific biological target. Potential mechanisms could involve:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other thiazole and pyrrole derivatives. These compounds may share some structural features but differ in their specific functional groups and biological activities. Examples include:

ETHYL 2-[2-(2-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups and potential for diverse biological activities.

Properties

Molecular Formula

C28H25FN2O6S

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H25FN2O6S/c1-5-13-37-20-12-11-17(14-15(20)3)23(32)21-22(18-9-7-8-10-19(18)29)31(26(34)24(21)33)28-30-16(4)25(38-28)27(35)36-6-2/h5,7-12,14,22,32H,1,6,13H2,2-4H3/b23-21+

InChI Key

QCHJFZNVADXPSM-XTQSDGFTSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC=CC=C4F)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC=CC=C4F)C

Origin of Product

United States

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